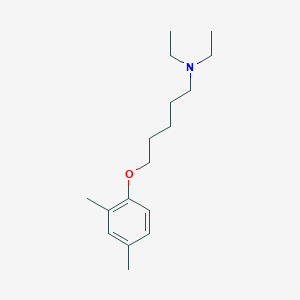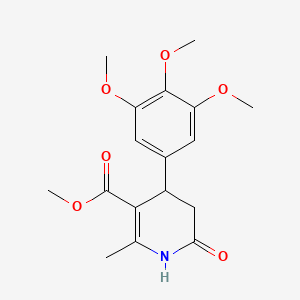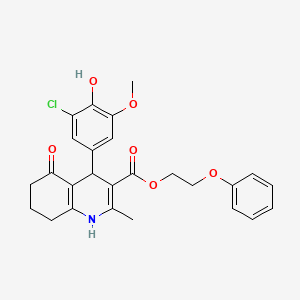![molecular formula C21H32N2 B5110634 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that has been studied for its potential use in scientific research. It is a member of the piperidine family of compounds and has been shown to have a variety of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Mécanisme D'action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine involves the modulation of neurotransmitter release in the brain. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. By modulating the release of these neurotransmitters, this compound may have potential therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to have a variety of other biochemical and physiological effects. These include the modulation of various signaling pathways in the brain, the regulation of gene expression, and the modulation of ion channels and receptors. These effects may contribute to the potential therapeutic benefits of this compound for various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for lab experiments is its ability to modulate neurotransmitter release in the brain. This makes it a useful tool for studying the role of neurotransmitters in various neurological and psychiatric disorders. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. One area of research is the development of new compounds based on this structure that may have improved therapeutic benefits or reduced toxicity. Another area of research is the investigation of the potential therapeutic benefits of this compound for various neurological and psychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various signaling pathways and receptors in the brain.
Méthodes De Synthèse
The synthesis method for N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 1-(2-phenylethyl)piperidin-4-ol with 1-bromo-2-cyclohexene in the presence of a base such as potassium carbonate. This reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to minimize the formation of unwanted side products and to maximize the yield of the desired compound.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and norepinephrine release in the brain. This compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2/c1-3-7-19(8-4-1)11-15-22-21-13-17-23(18-14-21)16-12-20-9-5-2-6-10-20/h2,5-7,9-10,21-22H,1,3-4,8,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUCPWZTNALIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)




![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)